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molecular formula C13H13ClN2 B8792884 N1-(2-Chlorophenyl)-N1-methylbenzene-1,2-diamine

N1-(2-Chlorophenyl)-N1-methylbenzene-1,2-diamine

Cat. No. B8792884
M. Wt: 232.71 g/mol
InChI Key: HUKCVIIOYCXPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173803B2

Procedure details

Compound 2 (0.121 g, 0.46 mmol) was stirred at room temperature in MeOH (4.6 mL). To this, CuCl (0.137 g, 1.38 mmol) was added and mixture stirred at room temperature for 5-10 min. KBH4 (0.174 g, 3.22 mmol) was added in portions. The reaction was stirred at room temperature until the solution became clear. The reaction was quenched with deionized H2O and extracted 3 times with 15 mL of a 90:10 mixture of ethyl acetate:dichloromethane. The organic layers were combined and dried over Na2SO4. The solvent was removed to give a brownish-black solid (107 mg, 100% yield). 1H NMR (300 MHz, CDCl3) δ 7.32 (1H, dd, J=7.8, 1.4 Hz), 7.25 (1H, dd, J=7.3, 1.7 Hz), 7.22 (1H, dd, J=7.1, 1.7 Hz), 7.16, (1H, dd, J=8.0, 1.6 Hz), 7.00-6.95 (2H, m), 6.76 (1H, ddd, J=9.3, 7.7, 1.4 Hz), 6.67 (1H, ddd, J=8.9, 7.6, 1.5 Hz); 13C (75 MHz, CDCl3) δ 147.6 (q), 142.2 (q), 136.9 (q), 130.7 (t), 130.68 (q), 127.4 (t), 125.5 (t), 123.6 (t), 121.9 (t), 118.6 (t), 115.8 (t), 41.1.
Name
Compound 2
Quantity
0.121 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
KBH4
Quantity
0.174 g
Type
reactant
Reaction Step Two
Name
CuCl
Quantity
0.137 g
Type
catalyst
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[N:4]([CH3:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>CO.Cl[Cu]>[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[N:4]([CH3:14])[C:5]1[C:6]([NH2:11])=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Compound 2
Quantity
0.121 g
Type
reactant
Smiles
ClC1=C(N(C2=C(C=CC=C2)[N+](=O)[O-])C)C=CC=C1
Name
Quantity
4.6 mL
Type
solvent
Smiles
CO
Step Two
Name
KBH4
Quantity
0.174 g
Type
reactant
Smiles
Step Three
Name
CuCl
Quantity
0.137 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mixture stirred at room temperature for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature until the solution
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with deionized H2O
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times
ADDITION
Type
ADDITION
Details
with 15 mL of a 90:10 mixture of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N(C=1C(=CC=CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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